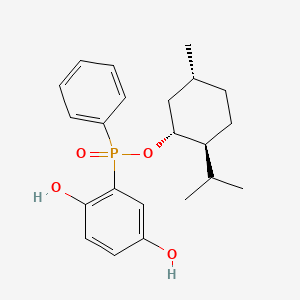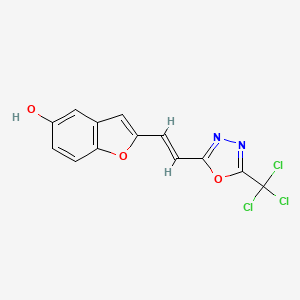
2-(2-(5-(Trichloromethyl)-1,3,4-oxadiazol-2-yl)vinyl)benzofuran-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(5-(Trichloromethyl)-1,3,4-oxadiazol-2-yl)vinyl)benzofuran-5-ol is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of this compound, which includes a benzofuran ring and an oxadiazole moiety, makes it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 2-(2-(5-(Trichloromethyl)-1,3,4-oxadiazol-2-yl)vinyl)benzofuran-5-ol typically involves multiple steps, including the formation of the benzofuran ring and the introduction of the oxadiazole group. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with a benzofuran precursor, which undergoes a series of reactions to introduce the oxadiazole group and the trichloromethyl substituent . Industrial production methods often utilize microwave-assisted synthesis (MWI) to achieve higher yields and fewer side reactions .
Análisis De Reacciones Químicas
2-(2-(5-(Trichloromethyl)-1,3,4-oxadiazol-2-yl)vinyl)benzofuran-5-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mecanismo De Acción
The mechanism of action of 2-(2-(5-(Trichloromethyl)-1,3,4-oxadiazol-2-yl)vinyl)benzofuran-5-ol involves its interaction with specific molecular targets. The oxadiazole moiety is known to interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s antibacterial and anticancer effects . The benzofuran ring also contributes to the compound’s biological activity by enhancing its binding affinity to target molecules .
Comparación Con Compuestos Similares
Similar compounds include other benzofuran derivatives and oxadiazole-containing molecules. For example:
Benzofuran derivatives: Compounds like psoralen and angelicin, which are used in the treatment of skin diseases.
Oxadiazole-containing molecules: Compounds with similar structures that exhibit antimicrobial and anticancer activities.
The uniqueness of 2-(2-(5-(Trichloromethyl)-1,3,4-oxadiazol-2-yl)vinyl)benzofuran-5-ol lies in its combined structure, which allows it to exhibit a broader range of biological activities compared to its individual components .
Propiedades
Fórmula molecular |
C13H7Cl3N2O3 |
|---|---|
Peso molecular |
345.6 g/mol |
Nombre IUPAC |
2-[(E)-2-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]ethenyl]-1-benzofuran-5-ol |
InChI |
InChI=1S/C13H7Cl3N2O3/c14-13(15,16)12-18-17-11(21-12)4-2-9-6-7-5-8(19)1-3-10(7)20-9/h1-6,19H/b4-2+ |
Clave InChI |
MHWUCYHYTNCBGM-DUXPYHPUSA-N |
SMILES isomérico |
C1=CC2=C(C=C1O)C=C(O2)/C=C/C3=NN=C(O3)C(Cl)(Cl)Cl |
SMILES canónico |
C1=CC2=C(C=C1O)C=C(O2)C=CC3=NN=C(O3)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


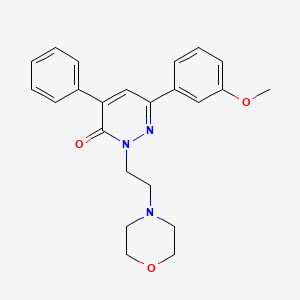
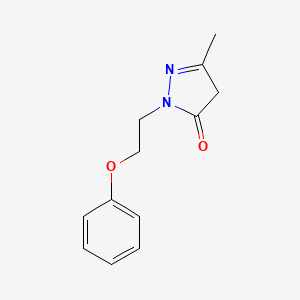
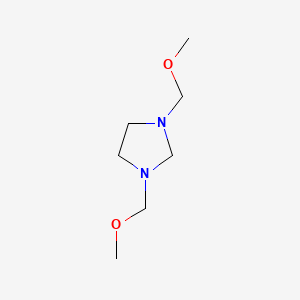
![Isoxazolidine, 3-[1,1'-biphenyl]-4-yl-2-(3-chlorophenyl)-5-phenyl-](/img/structure/B15213291.png)
![5'-Deoxy-5'-[methyl(propan-2-yl)amino]adenosine](/img/structure/B15213293.png)
![Cycloocta[c]pyridazine](/img/structure/B15213294.png)


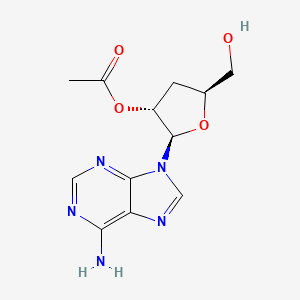

![Imidazo[1,2-a]pyrimidine-2-acetic acid, 5-chloro-7-methyl-, ethyl ester](/img/structure/B15213351.png)
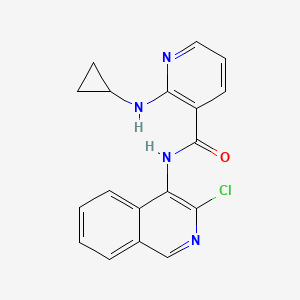
![4-(3-Hydroxynon-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B15213361.png)
